N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide
Description
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a pyridine-4-carboxamide core linked to a pyrimidine ring substituted with a 4-methylpiperazine group. This structure combines aromatic and aliphatic heterocycles, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial therapies. The pyrimidine and pyridine moieties contribute to its planar geometry and hydrogen-bonding capabilities, while the 4-methylpiperazine group enhances solubility and modulates pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-20-6-8-21(9-7-20)15-17-10-13(11-18-15)19-14(22)12-2-4-16-5-3-12/h2-5,10-11H,6-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAFVMVJSJASTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide involves several steps. One common method includes the reaction of 2-(4-methylpiperazin-1-yl)pyrimidine with pyridine-4-carboxylic acid under specific conditions . The reaction typically requires the use of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Chemical Reactions Analysis
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles like amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In the context of cancer treatment, the compound inhibits the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives and analogues, as outlined below:
*Calculated based on molecular formula.
Key Structural Differences
Core Heterocycle :
- The target compound uses a pyridine-4-carboxamide core, unlike analogues such as 13a (pyrimidine-5-carboxamide) or XL177A (quinazoline-3-carboxamide). Pyridine derivatives often exhibit enhanced metabolic stability compared to pyrimidines due to reduced ring strain .
- The 4-methylpiperazine substituent in the target compound is analogous to derivatives like 13a but lacks the nitroaryl and morpholine groups, which in 13a contribute to higher molecular weight (657.24 g/mol) and nitro group-associated toxicity risks .
Substituent Effects :
- XL177A incorporates a bulky tetrahydroacridine group, which likely improves DNA intercalation but reduces blood-brain barrier permeability compared to the simpler pyridine-carboxamide in the target compound .
- The absence of electron-withdrawing groups (e.g., trifluoromethyl in 13a ) in the target compound may reduce its binding affinity to hydrophobic enzyme pockets but improve synthetic accessibility .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure
The compound features a pyrimidine ring substituted with a 4-methylpiperazine moiety and a carboxamide group. Its structural formula is represented as follows:
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H22N6O |
| Molecular Weight | 318.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1175689-23-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It has been shown to modulate enzyme activity and influence signaling pathways critical for cellular function.
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases, which play essential roles in cell proliferation and survival.
- Signal Transduction Modulation : By affecting signaling pathways, it can alter cellular responses to external stimuli, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, this compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Efficacy Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 0.95 | |
| MCF7 (Breast Cancer) | 0.46 | |
| HCT116 (Colon Cancer) | 0.03 | |
| NCI-H460 | 0.39 |
Other Biological Activities
Beyond its anticancer properties, the compound has been investigated for other therapeutic potentials:
- Antimicrobial Activity : Preliminary data suggest effectiveness against certain bacterial strains.
- Anti-inflammatory Properties : Research indicates potential in reducing inflammation markers in vitro.
Study on Anticancer Properties
A study conducted by Xia et al. evaluated the compound's effects on A549 lung cancer cells, revealing an IC50 value of 0.95 µM, indicating potent antiproliferative activity. The study also noted that the compound induced apoptosis through caspase activation pathways.
Pharmacokinetics and Toxicity
Research assessing the pharmacokinetic profile of this compound showed favorable absorption and distribution characteristics in vivo, with limited toxicity observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
